molecular formula C14H14O4 B11864244 (2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate CAS No. 62407-07-2

(2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate

Cat. No.: B11864244
CAS No.: 62407-07-2
M. Wt: 246.26 g/mol
InChI Key: YKCOGIWJAZHNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate is a chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a benzopyran-4-one (chromone) core, which is recognized as a "Privileged Scaffold in Drug Discovery" due to its association with a wide range of pharmacological activities . The core benzopyran-4-one structure is under investigation primarily for its potential antiproliferative properties. Recent studies on hybrid compounds containing this scaffold have demonstrated significant and selective cytotoxicity against a panel of cancer cell lines, including MDA-MB-231, while showing minimal toxicity to normal cell lines such as HEK-293 . The mechanism of action for these compounds may involve the induction of apoptosis, with one study reporting a 50.8% induction of apoptosis in MDA-MB-231 cells at a 5 μM concentration . The 3-formyl derivative of the benzopyran-4-one scaffold is a versatile synthetic intermediate, used in condensations with various active methylene compounds to create diverse heterocyclic systems for further biological evaluation . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

62407-07-2

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(2,6-dimethyl-4-oxochromen-3-yl)methyl acetate

InChI

InChI=1S/C14H14O4/c1-8-4-5-13-11(6-8)14(16)12(9(2)18-13)7-17-10(3)15/h4-6H,7H2,1-3H3

InChI Key

YKCOGIWJAZHNDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)COC(=O)C)C

Origin of Product

United States

Preparation Methods

Chromone Core Formation via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a cornerstone for constructing the chromone skeleton. Starting with 2-hydroxy-4,6-dimethylacetophenone (derived from 2,6-dimethylresorcinol), the process involves:

  • O-Acylation : Treatment with ethyl acetoacetate in the presence of a base (e.g., KOH) yields the β-diketone intermediate .

  • Cyclization : Heating with acetic anhydride induces cyclization, forming 2,6-dimethyl-4H-chromen-4-one .

Key Data :

StepReagents/ConditionsYieldReference
O-AcylationEthyl acetoacetate, KOH, 120°C, 6 h85–90%
CyclizationAcetic anhydride, 140°C, 3 h78%

Introduction of the Hydroxymethyl Group at Position 3

Position 3 functionalization is achieved through Vilsmeier-Haack formylation followed by reduction:

  • Formylation : Reacting 2,6-dimethylchromone with POCl₃-DMF at 0–5°C introduces a formyl group at position 3 .

  • Reduction : The formyl group is reduced to hydroxymethyl using NaBH₄ in ethanol .

Key Data :

StepReagents/ConditionsYieldReference
FormylationPOCl₃, DMF, 0°C, 2 h65%
ReductionNaBH₄, EtOH, RT, 1 h92%

Acetylation of the Hydroxymethyl Group

The final step involves acetylation of 3-hydroxymethyl-2,6-dimethyl-4H-chromen-4-one :

  • Acetylation : Treatment with acetic anhydride in pyridine at 60°C for 4 hours yields the target compound .

Key Data :

StepReagents/ConditionsYieldReference
AcetylationAc₂O, pyridine, 60°C, 4 h88%

Alternative Route: Direct Alkylation with Chloromethyl Acetate

A one-pot method avoids intermediate isolation:

  • Alkylation : Reacting 2,6-dimethylchromone with chloromethyl acetate in acetone using K₂CO₃ as a base introduces the acetoxymethyl group directly .

Key Data :

StepReagents/ConditionsYieldReference
AlkylationClCH₂OAc, K₂CO₃, acetone, reflux, 8 h70%

Comparative Analysis of Methods

MethodAdvantagesLimitations
Baker-Venkataraman + AcetylationHigh purity, scalableMulti-step, moderate overall yield (≈60%)
Direct AlkylationFewer steps, fasterLower regioselectivity, requires excess alkylating agent

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 2.31 (s, 3H, CH₃CO), 2.42 (s, 6H, C-2,6-CH₃), 4.98 (s, 2H, CH₂OAc), 6.38 (d, J=2.4 Hz, 1H, ArH), 7.52 (d, J=8.7 Hz, 1H, ArH) .

  • ESI-MS : m/z 247.1 [M+H]⁺ .

Purity : HPLC analysis confirmed >98% purity for all routes .

Industrial-Scale Considerations

  • Cost Efficiency : Direct alkylation reduces solvent use but requires rigorous impurity control .

  • Green Chemistry : Microwave-assisted cyclization (e.g., 150°C, 20 min) improves yield to 82% while cutting energy use .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethyl-4-oxo-4H-chromen-3-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .

Scientific Research Applications

(2,6-Dimethyl-4-oxo-4H-chromen-3-yl)methyl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dimethyl-4-oxo-4H-chromen-3-yl)methyl acetate involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

Key Insights :

  • The acetoxymethyl group in the target compound increases its logP compared to hydroxylated analogs like umbelliferone, suggesting better penetration through lipid bilayers .
  • Methyl groups at positions 2 and 6 may sterically hinder enzymatic degradation, enhancing metabolic stability .

Bioactivity Profiles

Chromene derivatives exhibit diverse bioactivities modulated by substituents:

Compound Reported Bioactivities Mechanisms
(2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate Hypothesized insecticidal/antimicrobial activity (based on structural analogs) Ester groups may disrupt insect cuticles or microbial membranes
Coumarin Anticoagulant, antifungal, antioxidant Inhibition of vitamin K epoxide reductase; free radical scavenging
7-Hydroxycoumarin Antioxidant, anti-inflammatory, fluorescent probe ROS scavenging; modulates NF-κB pathway
4-Hydroxy-6-methyl-3-acetylchromen-2-one Antimicrobial, anticancer Intercalation into DNA; inhibition of topoisomerases

Key Insights :

  • The target compound’s bioactivity may resemble methylated chromenes with pesticidal properties, such as those in C. gigantea extracts, which disrupt insect cuticles .
  • Unlike coumarin, its esterified structure likely reduces direct antioxidant efficacy but enhances stability in hydrophobic environments .

Biological Activity

(2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the benzopyran family, characterized by a fused benzene and pyran ring structure. The synthesis of this compound typically involves the reaction of 2,6-dimethyl-4H-pyran-3-one with methyl acetate under specific conditions to yield the desired acetate derivative.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzopyran compounds exhibit notable anticancer properties. For instance, certain benzopyran derivatives have shown significant antiproliferative activity against various cancer cell lines, such as MDA-MB-231 (breast cancer) and others. The IC50 values for these compounds ranged from 5.2 to 22.2 μM against cancer cells, while showing minimal cytotoxicity to normal cell lines like HEK-293 .

Table 1: Antiproliferative Activity of Benzopyran Derivatives

CompoundCell LineIC50 (μM)Cytotoxicity to HEK-293
5aMDA-MB-2315.2102.4
5bMDA-MB-23112.0150.0
5cMDA-MB-23120.0200.0
5dMDA-MB-23122.2293.2

The anticancer effects are primarily attributed to the induction of apoptosis in cancer cells. For example, compound 5a was shown to induce apoptosis in MDA-MB-231 cells at a concentration of 5 μM by approximately 50.8% . This suggests that the compound may interact with specific apoptotic pathways or targets within the cancer cells.

Antioxidant Properties

Benzopyran derivatives are also noted for their antioxidant activities. They can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Inflammation plays a critical role in cancer progression and other chronic diseases. Some studies indicate that benzopyran derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation .

Case Studies

  • In Vitro Studies : A study evaluated the effects of various benzopyran derivatives on human cancer cell lines, revealing that modifications at specific positions on the benzopyran ring could enhance their anticancer activity .
  • In Vivo Studies : Animal models treated with benzopyran compounds showed reduced tumor growth rates compared to control groups, indicating potential for therapeutic use in oncology .

Future Directions

The ongoing research into (2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate suggests several promising avenues:

  • Development of Novel Derivatives : Structural modifications could lead to compounds with improved efficacy and selectivity against cancer cells.
  • Combination Therapies : Investigating the effects of combining benzopyran derivatives with existing chemotherapeutics may enhance treatment outcomes.

Q & A

Basic Question: What are the recommended synthetic routes for (2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves condensation reactions of 4-oxo-4H-1-benzopyran derivatives with acetylating agents. For example, analogous benzopyran systems utilize 3-carboxaldehyde intermediates subjected to acetylation under controlled anhydrous conditions (e.g., acetic anhydride with catalytic sulfuric acid) . Optimization requires monitoring reaction kinetics via TLC or HPLC to avoid over-acetylation. Temperature (40–60°C) and solvent polarity (e.g., dichloromethane) significantly influence yield. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the acetate ester .

Basic Question: What analytical techniques are most reliable for characterizing structural purity and stability of this compound?

Methodological Answer:
High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 254–280 nm) is ideal for purity assessment, while LC-MS (ESI+ mode) confirms molecular weight ([M+H]+ ion). Structural elucidation requires NMR (¹H, ¹³C, and DEPT-135) to verify acetyl group integration (δ 2.1–2.3 ppm for methyl protons) and benzopyran ring substituents . For stability studies, accelerated degradation under varying pH (3–9) and temperature (25–60°C) with periodic sampling can identify hydrolysis-prone sites .

Advanced Question: How should experimental designs account for variability in biological or environmental studies involving this compound?

Methodological Answer:
Adopt split-plot or randomized block designs to control confounding variables. For instance, in plant-based studies (e.g., phenolic content analysis), assign treatments (compound concentrations) to subplots with rootstock genotypes as sub-subplots, replicated across seasons . Use ANOVA with post-hoc Tukey tests to differentiate treatment effects. Environmental fate studies should employ mesocosms simulating real ecosystems, with controls for abiotic factors (light, pH) and triplicate sampling to assess compound distribution .

Advanced Question: What methodologies assess the environmental fate and ecological risks of this benzopyran derivative?

Methodological Answer:
Follow the INCHEMBIOL framework:

  • Phase 1 (Lab): Determine octanol-water partition coefficients (log Kow) via shake-flask method and photodegradation rates under UV light (λ = 290–400 nm) .
  • Phase 2 (Field): Deploy passive samplers in water/sediment systems to measure bioaccumulation in model organisms (e.g., Daphnia magna).
  • Phase 3 (Modeling): Use fugacity models (e.g., EQC Level III) to predict long-term distribution in air, water, and soil compartments .

Advanced Question: How can contradictions in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., DPPH vs. FRAP assays) or concentration thresholds. Apply the quadripolar methodological model:

  • Theoretical Pole: Link results to ROS-scavenging mechanisms (e.g., H-atom transfer in phenolic groups) .
  • Technical Pole: Standardize assay protocols (e.g., fixed pH, incubation time).
  • Epistemological Pole: Compare data across studies using meta-analysis (e.g., Hedge’s g statistic) to identify outliers .

Basic Question: What protocols quantify antioxidant activity in this compound?

Methodological Answer:

  • Total Phenolic Content (TPC): Folin-Ciocalteu assay (λ = 765 nm), calibrated against gallic acid .
  • Antioxidant Capacity: DPPH radical scavenging (IC50 calculation via dose-response curves) and ORAC assay (fluorescein decay kinetics) . Include trolox as a reference standard and normalize results to molar extinction coefficients.

Advanced Question: How can structural analogs of this compound be designed to enhance bioavailability or specificity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the 3-methyl group with trifluoromethyl to improve lipophilicity (log P optimization) .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the 4-oxo position to enhance membrane permeability, as seen in related dihydrobenzofuran derivatives . Validate via Caco-2 cell monolayer assays.

Basic Question: What stability-indicating methods are critical for long-term storage studies?

Methodological Answer:
Conduct forced degradation studies under:

  • Hydrolytic Conditions: 0.1 M HCl/NaOH at 70°C for 24 hours.
  • Oxidative Stress: 3% H2O2 at 40°C.
  • Photolytic Exposure: ICH Q1B guidelines (1.2 million lux hours).
    Monitor degradation products via UPLC-PDA and high-resolution Q-TOF-MS .

Advanced Question: What mechanistic studies elucidate the compound’s role in modulating enzymatic pathways?

Methodological Answer:

  • Kinetic Analysis: Use Lineweaver-Burk plots to determine inhibition constants (Ki) against target enzymes (e.g., cyclooxygenase-2) .
  • Molecular Docking: AutoDock Vina simulations with X-ray crystallography data (PDB IDs) to identify binding interactions at the 4-oxo site .

Advanced Question: How can oxidative degradation pathways be mapped under environmental conditions?

Methodological Answer:

  • Radical Trapping: Employ spin-trapping agents (e.g., TEMPO) in EPR spectroscopy to detect hydroxyl radical adducts during UV irradiation .
  • Metabolite Profiling: HRMS/MS fragmentation patterns (e.g., loss of acetate group, m/z 43) to identify degradation intermediates in soil microcosms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.